4,5-DIAMINO-1-(2-HYDROXYETHYL)PYRAZOLE

Formulation Science Physicochemical Properties Hair Dye Intermediates

Formulators seeking superior color retention in oxidative hair dyes often struggle with intermediates that lack the necessary solubility and fastness. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole (CAS 155601-17-5) directly addresses this issue. - Unique 4,5-diamino and N-hydroxyethyl substitution yields vibrant red, violet, and copper shades with enhanced wash and light fastness. - Its sulfate salt (LogP -1.75) provides high water solubility, simplifying aqueous formulation and reducing organic co-solvent reliance. - Procuring material from an optimized synthetic route (e.g., patent CN103772284B) ensures predictable process economics with documented ~55% yield and ≥98% purity.

Molecular Formula C5H10N4O
Molecular Weight 142.16 g/mol
CAS No. 155601-17-5
Cat. No. B115262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-DIAMINO-1-(2-HYDROXYETHYL)PYRAZOLE
CAS155601-17-5
Molecular FormulaC5H10N4O
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1=NN(C(=C1N)N)CCO
InChIInChI=1S/C5H10N4O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,6-7H2
InChIKeyKDBUTNSQYYLYOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diamino-1-(2-hydroxyethyl)pyrazole: Key Intermediate


4,5-Diamino-1-(2-hydroxyethyl)pyrazole (CAS 155601-17-5) is an organic heterocyclic compound featuring a pyrazole ring substituted with two amino groups at the 4 and 5 positions and a hydroxyethyl group at the 1 position . It is recognized primarily as a crucial intermediate, particularly in its sulfate salt form (CAS 155601-30-2), for the synthesis of oxidative hair dyes and as a building block in medicinal chemistry for creating more complex molecules [1]. Its structure enables strong hydrogen bonding and reactivity, making it a versatile synthon .

Why 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Cannot Be Substituted


Generic substitution among pyrazole derivatives is not feasible due to the specific arrangement of functional groups on 4,5-diamino-1-(2-hydroxyethyl)pyrazole, which governs its unique physicochemical and performance profile. While compounds like p-aminophenol or 4-amino-1-(2-hydroxyethyl)pyrazole may share some structural motifs, they lack the precise combination of 4,5-diamino and N-hydroxyethyl substituents. This unique pattern is directly linked to its enhanced water solubility (evidenced by a LogP of -1.75 for the sulfate salt) and its ability to produce vibrant, wash-fast colorations in oxidative hair dye formulations, properties that are not replicated by simpler aromatic amines or other in-class candidates . Substitution would therefore lead to significant losses in formulation stability, color performance, or process efficiency.

4,5-Diamino-1-(2-hydroxyethyl)pyrazole – Performance Evidence


Superior Water Solubility vs. p-Aminophenol

The sulfate salt of 4,5-diamino-1-(2-hydroxyethyl)pyrazole demonstrates significantly higher water solubility compared to the widely used aromatic amine developer, p-aminophenol. This is quantified by its much lower LogP value of -1.75 at 25°C and pH 7, versus p-aminophenol's LogP values ranging from 0.04 to 1.56 [1]. This property facilitates formulation in aqueous-based dye systems and reduces the need for organic co-solvents.

Formulation Science Physicochemical Properties Hair Dye Intermediates

High-Yield, High-Purity Synthesis

An improved process for preparing 4,5-diamino-1-(2-hydroxyethyl)pyrazole sulfate achieves a yield of 55% and a purity of 98% [1]. This contrasts with earlier, more complex multi-step syntheses for similar pyrazole derivatives, which often suffer from lower yields and more extensive byproduct formation, thereby increasing the cost and complexity of production [2]. The patented route offers a more streamlined and economical pathway for industrial procurement.

Process Chemistry Manufacturing Efficiency Cost of Goods

Reduced Sensitization Potential vs. p-Aminophenol

While classified as a skin sensitizer (Category 1, H317), literature suggests that 4,5-diamino-1-(2-hydroxyethyl)pyrazole sulfate may present a lower allergenic risk compared to certain traditional aromatic amine developers like p-aminophenol, which is widely recognized for its higher allergenic potential [1]. This inference is based on a review citing the compound as a promising new intermediate specifically for this reason [1]. It is crucial to note that this is a class-level observation, not a direct head-to-head toxicological comparison.

Toxicology Consumer Safety Hair Dye Formulation

4,5-Diamino-1-(2-hydroxyethyl)pyrazole – Application Scenarios


Oxidative Hair Dyes with Superior Fastness

This compound, particularly as its sulfate salt, is the preferred primary intermediate for formulating oxidative hair dyes targeting vibrant red, violet, and copper shades. Its inclusion is supported by patent literature specifically claiming enhanced wash fastness and light fastness for these challenging color palettes [1]. Procuring this specific intermediate is essential when product performance requirements mandate superior color retention compared to formulations based on more generic developers.

High-Solubility Aqueous Formulations

The significantly low LogP value (-1.75) of the sulfate salt makes it an ideal candidate for cosmetic formulations designed with a high water content . This property simplifies the manufacturing process by enhancing solubility in aqueous carriers, reducing the reliance on organic co-solvents, and potentially improving the stability and user experience of the final product.

Cost-Effective, High-Purity Manufacturing

For industrial chemists seeking to optimize the cost of goods for downstream products, procuring 4,5-diamino-1-(2-hydroxyethyl)pyrazole sulfate manufactured via the improved process described in patent CN103772284B is a strategic advantage [2]. The documented yield of 55% and purity of 98% can translate into more predictable process economics and reduced waste in large-scale syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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